molecular formula C28H27N3O2S B2695248 (7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892417-07-1

(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2695248
CAS No.: 892417-07-1
M. Wt: 469.6
InChI Key: LNHRNSULELICBG-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic scaffold integrating oxygen and nitrogen atoms within a fused-ring system. Key structural attributes include:

  • A (2,5-dimethylphenyl)methylsulfanyl substituent at position 7, contributing to lipophilicity and steric bulk.
  • A 4-methylphenyl group at position 5, enhancing hydrophobic interactions in biological systems.
  • A terminal methanol moiety at position 11, enabling hydrogen bonding and solubility modulation.

Properties

IUPAC Name

[7-[(2,5-dimethylphenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S/c1-16-6-9-20(10-7-16)26-30-27-24(12-23-22(14-32)13-29-19(4)25(23)33-27)28(31-26)34-15-21-11-17(2)5-8-18(21)3/h5-11,13,32H,12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHRNSULELICBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule that exhibits significant potential for various biological activities due to its unique structural features. This article delves into its biological activity based on available research findings.

Structural Characteristics

The compound's structure includes:

  • Tricyclic framework : Composed of nitrogen atoms which contribute to its reactivity and potential interactions with biological targets.
  • Functional groups : The presence of a sulfanyl group and multiple phenyl rings enhances its ability to interact with proteins and enzymes.

Biological Activity

Preliminary studies indicate that this compound may act as an inhibitor or modulator of various biological pathways. Its structural characteristics suggest potential interactions with specific proteins or enzymes that could influence critical processes such as:

  • Signal transduction
  • Enzyme activity modulation

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with:

  • Enzymes involved in inflammatory pathways
  • Receptors associated with cellular signaling

Research Findings and Case Studies

Several studies have explored the biological activity of compounds similar to this compound. Below are summarized findings from relevant literature:

StudyCompoundBiological ActivityKey Findings
Related triazole derivativesInhibition of 5-lipoxygenase and cyclooxygenaseIdentified potent dual inhibitors with IC50 values in low micromolar range; suggested anti-inflammatory properties.
Benzylidene derivativesModulation of inflammatory responseCompounds showed selective inhibition in RBL-1 cells; potential therapeutic applications in inflammatory diseases.
Sulfanyl-containing compoundsInteraction with biological targetsHighlighted the importance of sulfur in enhancing biological activity and specificity towards enzyme targets.

Potential Applications

Given its structural complexity and preliminary evidence of biological activity, this compound may find applications in:

  • Pharmaceutical Development : As a lead compound for designing new anti-inflammatory agents.
  • Biochemical Research : For studying enzyme mechanisms and protein interactions.
  • Therapeutic Use : Potential for treating conditions related to dysregulated inflammatory responses.

Comparison with Similar Compounds

a. 7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradecahexaen-11-yl)methanol

  • Key Difference : Substitution of the 4-methylphenyl group with a 3-methoxyphenyl moiety at position 3.
  • Reduced steric hindrance compared to the methyl group may improve conformational flexibility .

b. 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)

  • Key Differences :
    • Replacement of the 2-oxa group with 3,7-dithia bridges.
    • A 4-methoxyphenyl substituent instead of 4-methylphenyl.
  • Impact :
    • Sulfur atoms increase metabolic stability but may reduce aqueous solubility.
    • Methoxy groups enhance resonance effects, altering electronic properties compared to methyl groups .

Functional Group Variations

a. Methanol vs. Hydroxy/Acetylaminophenyl Moieties

  • Compounds like (2R)-2-(3,5-difluorophenyl)-2-hydroxy-acetic acid () and Isorhamnetin-3-O glycoside () highlight the role of hydroxyl groups in hydrogen bonding.
  • The methanol group in the target compound likely improves solubility compared to non-polar analogs but may reduce membrane permeability .

Spectroscopic Characterization

  • 1H-NMR and 13C-NMR () are standard for confirming substituent positions and ring conformations.
  • Discrepancies in chemical shifts between the target compound and analogs (e.g., 3-methoxyphenyl vs. 4-methylphenyl) can validate structural differences .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Solubility (Predicted) Bioactivity (Inferred)
Target Compound 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸] 4-methylphenyl, (2,5-dimethylphenyl)methylsulfanyl Moderate (due to methanol) Enzyme/receptor modulation
7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-...methanol () Same as target 3-methoxyphenyl Higher (polar methoxy) Enhanced polar interactions
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) () 3,7-dithia-5-azatetracyclo 4-methoxyphenyl Low (sulfur-rich) Metabolic stability

Q & A

Q. What spectroscopic techniques are recommended for characterizing the structural complexity of this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to resolve substituent positions on the polycyclic core. For example, aromatic protons from the 2,5-dimethylphenyl and 4-methylphenyl groups will show distinct splitting patterns in 1H^1 \text{H}-NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical to confirm molecular weight and fragmentation patterns, particularly for distinguishing sulfur-containing moieties (e.g., sulfanyl groups) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as in ) can resolve bond angles and torsional strain in the tricyclic system. Ensure crystals are grown under inert conditions to prevent oxidation of the sulfanyl group .

Q. How can researchers optimize the synthetic yield of this compound given its polycyclic architecture?

Methodological Answer :

  • Stepwise Cyclization : Prioritize forming the oxa-azatricyclic core before introducing the sulfanyl and methanol substituents to minimize steric hindrance.
  • Catalytic Screening : Test palladium-catalyzed cross-coupling for aryl-thioether linkages, optimizing solvent polarity (e.g., DMF vs. THF) and temperature gradients to avoid side reactions.
  • Purification Strategies : Use preparative HPLC with Chromolith® columns (as noted in ) for high-purity isolation, especially to separate diastereomers arising from the tricyclic stereocenters .

Advanced Research Questions

Q. How should researchers resolve discrepancies between computational binding affinity predictions and experimental bioassay results for this compound?

Methodological Answer :

  • Multi-Scale Modeling : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations to account for solvation effects and protein flexibility. Tools like COMSOL Multiphysics ( ) can integrate thermodynamic parameters (e.g., Gibbs free energy) to refine binding predictions .
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy. If MD simulations predict strong hydrophobic interactions but ITC shows weak affinity, re-evaluate force field parameters for the sulfanyl group’s van der Waals radii .

Q. What methodological frameworks are suitable for studying the compound’s interaction with biological targets under varying pH conditions?

Methodological Answer :

  • pH-Dependent Docking : Use Schrödinger’s Epik module to protonate/deprotonate ionizable groups (e.g., the methanol hydroxyl) across pH 5.0–8.0. Compare docking scores with experimental inhibition assays (e.g., enzyme kinetics at pH 7.4 vs. lysosomal pH 5.5) .
  • Spectroscopic Probes : Employ fluorescence quenching assays with tryptophan residues in target proteins. A pH-dependent decrease in quenching efficiency may indicate conformational changes in the compound’s tricyclic core .

Q. How can researchers design experiments to address contradictory data on the compound’s stability in oxidative environments?

Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to tert-butyl hydroperoxide (TBHP) at 37°C and monitor degradation via LC-MS. Compare with computational predictions (e.g., bond dissociation energies for sulfanyl groups) .
  • Radical Scavenger Screening : Add antioxidants (e.g., ascorbic acid) during bioassays. If activity is preserved, oxidative degradation is likely a key instability factor. Validate via 1H^1 \text{H}-NMR tracking of sulfanyl group oxidation to sulfoxide .

Data Contradiction Analysis Framework

Contradictory Observation Hypothesis Validation Method Key Evidence
Divergent IC50_{50} values in kinase assaysSolubility limitations in assay bufferMeasure solubility via nephelometry; use DMSO gradients ≤0.1% (Chromolith® column solubility protocols)
Computational vs. experimental logP valuesInaccurate solvation model in simulationsRecalculate with COSMO-RS theory using experimental dielectric constants (AI/COMSOL integration)

Theoretical and Methodological Guidance

  • Link to Conceptual Frameworks : Ground studies in frontier molecular orbital (FMO) theory to explain reactivity patterns (e.g., nucleophilic attack at electron-deficient positions in the tricyclic core) .
  • Advanced Instrumentation : Synchrotron-based X-ray absorption spectroscopy (XAS) can probe sulfur’s oxidation state in situ during catalytic or biological interactions .

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